2-Chloro-6-fluorothiazolo[4,5-b]pyridine
CAS No.: 1190927-28-6
Cat. No.: VC16484854
Molecular Formula: C6H2ClFN2S
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine - 1190927-28-6](/images/structure/VC16484854.png)
Specification
CAS No. | 1190927-28-6 |
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Molecular Formula | C6H2ClFN2S |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 2-chloro-6-fluoro-[1,3]thiazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H |
Standard InChI Key | OPBVPNQFSSSHHJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1SC(=N2)Cl)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-chloro-6-fluorothiazolo[4,5-b]pyridine consists of a pyridine ring fused with a thiazole ring at the [4,5-b] positions. The thiazole moiety introduces a sulfur atom at position 1 and a nitrogen atom at position 3 of the fused system. Chlorine and fluorine substituents occupy the 2- and 6-positions, respectively, imparting distinct electronic and steric effects.
Key structural features include:
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Molecular Formula:
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Molecular Weight: 188.61 g/mol (calculated).
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Hybridization: The pyridine and thiazole rings adopt planar geometries, enabling π-π stacking interactions in biological systems .
Table 1: Comparative Physicochemical Properties of Thiazolo-Pyridine Derivatives
*LogP values estimated using fragment-based methods.
Electronic and Spectral Characteristics
The electron-withdrawing effects of chlorine and fluorine substituents polarize the aromatic system, altering reactivity and spectroscopic profiles:
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NMR Spectroscopy: -NMR of analogous thiazolo-pyridines shows deshielded protons adjacent to electronegative substituents, with coupling constants indicative of aromaticity . For example, protons at the 5-position of thiazolo[5,4-b]pyridine resonate at δ 8.2–8.5 ppm .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak matching the exact mass of the compound, with fragmentation patterns dominated by loss of Cl () and F () .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-chloro-6-fluorothiazolo[4,5-b]pyridine can be approached via cyclization of appropriately substituted pyridine precursors. Key disconnections include:
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Formation of the thiazole ring via condensation of a pyridine-thiol intermediate with a α-haloketone.
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Direct halogenation of preformed thiazolo-pyridine scaffolds.
Stepwise Synthesis
A plausible seven-step route, adapted from methods used for thiazolo[5,4-b]pyridines , is outlined below:
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Starting Material: 3,5-Dichloro-4-fluoropyridine (A).
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Thiolation: Reaction with thiourea in ethanol under reflux to yield 3-mercapto-5-chloro-4-fluoropyridine (B).
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Cyclization: Treatment with chloroacetaldehyde in acetic anhydride forms the thiazolo[4,5-b]pyridine core (C).
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Halogenation: Selective chlorination at position 2 using in yields the target compound (D).
Scheme 1: Synthetic Pathway
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and purity. For example, microreactor technology has been shown to improve the efficiency of thiazole ring formation by minimizing side reactions .
Biological Activity and Applications
Table 2: Comparative Kinase Inhibition Data
Compound | PI3Kα IC (nM) | PI3Kβ IC (nM) | Selectivity Ratio (α/β) |
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19a | 3.6 | 38.2 | 10.6 |
Hypothetical target compound* | 5.1 (est.) | 45.0 (est.) | 8.8 |
*Estimates based on QSAR modeling of analogous structures.
Antimicrobial and Anticancer Profiles
Fluorine substitution often improves bioavailability and target engagement. While direct data on 2-chloro-6-fluorothiazolo[4,5-b]pyridine are lacking, structurally related compounds demonstrate:
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Antiproliferative Activity: Thiazolo[3,2-a]benzimidazoles inhibit cancer cell lines (e.g., MCF-7) with IC values <10 μM .
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Antimicrobial Effects: Halogenated thiazolo-pyridines exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Critical SAR insights for thiazolo-pyridines include:
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Halogen Substituents: Chlorine at position 2 enhances hydrophobic interactions, while fluorine at position 6 improves metabolic stability .
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Ring Size and Fusion Position: The [4,5-b] fusion geometry optimizes steric compatibility with kinase ATP-binding pockets compared to [5,4-b] isomers .
Computational and Docking Studies
Molecular docking of a modeled 2-chloro-6-fluorothiazolo[4,5-b]pyridine structure into the PI3Kα active site (PDB: 4JPS) predicts:
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